2-(3-Methylpent-3-en-1-yl)phenol
Description
Properties
CAS No. |
125214-14-4 |
|---|---|
Molecular Formula |
C12H16O |
Molecular Weight |
176.25 g/mol |
IUPAC Name |
2-(3-methylpent-3-enyl)phenol |
InChI |
InChI=1S/C12H16O/c1-3-10(2)8-9-11-6-4-5-7-12(11)13/h3-7,13H,8-9H2,1-2H3 |
InChI Key |
AZGJXOYHKIHDRX-UHFFFAOYSA-N |
Canonical SMILES |
CC=C(C)CCC1=CC=CC=C1O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Isomers and Analogous Phenolic Derivatives
a) (E/Z)-3-Methoxy-5-methyl-2-(3-methylpent-3-en-1-yl)phenol ()
- Structure: Differs by the presence of a methoxy (-OCH₃) group at the 3-position and a methyl group at the 5-position of the phenol ring.
- Key Differences: Polarity: The methoxy group increases polarity compared to the parent compound, reducing LogP (predicted ~3.2 vs. ~3.8 for 2-(3-methylpent-3-en-1-yl)phenol) . Hydrogen Bonding: The phenolic -OH in this compound enables stronger hydrogen bonding than the methoxy derivative, influencing solubility and crystal packing .
b) 3-(2-Methylpent-4-en-2-yl)phenol ()
- Structure: Features a pent-4-enyl chain with a methyl branch at the 2-position, attached to the phenol ring at the meta position.
- Physicochemical Properties:
- LogP = 3.25 (experimental), PSA = 20.23 Ų .
- Comparable hydrophobicity to this compound, but reduced hydrogen-bonding capacity due to meta -OH positioning.
c) 3-(1-Hydroxypent-2-en-3-yl)phenol ()
- Structure : Contains an additional hydroxyl group on the pentenyl chain.
- Key Differences: Reactivity: The diol structure enables chelation or complexation with metal ions, a property absent in this compound. Purity and Stability: Reported purity ≥95%, with applications in pharmaceutical and material science research due to its dual hydroxyl groups .
Hydrogen Bonding and Crystal Packing ()
Hydrogen-bonding patterns critically influence the solid-state properties of phenolic compounds:
- This compound: Expected to form intramolecular O–H···π or intermolecular O–H···O bonds, similar to related compounds like 2-{5-[2-(4-nitrophenoxy)phenyl]-1-phenyl-1H-pyrazol-3-yl}phenol, which exhibits planar arrangements due to O–H···N hydrogen bonds .
- Methoxy Derivatives : Reduced hydrogen-bonding capacity leads to less predictable crystal packing, as seen in analogs with methoxy groups .
Physicochemical and Spectral Data Comparison
| Compound | Molecular Weight (g/mol) | LogP (Exp./Pred.) | PSA (Ų) | Melting Point (°C) | Key Functional Groups |
|---|---|---|---|---|---|
| This compound | ~178.2 (pred.) | ~3.8 | ~20.2 | N/A | Phenolic -OH, alkenyl |
| (E/Z)-3-Methoxy-5-methyl analog | ~208.3 | ~3.2 | ~29.1 | N/A | Methoxy, methyl, alkenyl |
| 3-(2-Methylpent-4-en-2-yl)phenol | 178.2 | 3.25 (exp.) | 20.23 | N/A | Phenolic -OH, branched alkene |
| 3-(1-Hydroxypent-2-en-3-yl)phenol | 178.2 | ~2.9 | ~40.5 | N/A | Diol, alkenyl |
Q & A
Q. What synthetic routes are most effective for producing 2-(3-Methylpent-3-en-1-yl)phenol with high regioselectivity, and how can reaction conditions be optimized?
- Methodological Answer : A Friedel-Crafts alkylation strategy is often employed, utilizing phenol derivatives and 3-methylpent-3-en-1-yl halides. Reaction optimization should focus on:
- Catalyst selection : Lewis acids (e.g., AlCl₃) improve electrophilic substitution efficiency.
- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance reaction rates.
- Temperature control : Maintain 60–80°C to minimize side reactions like isomerization of the pentenyl group.
Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high purity. Yield improvements (>75%) are achievable by quenching intermediates with aqueous NaHCO₃ to prevent over-alkylation .
Q. Which spectroscopic and crystallographic techniques are critical for unambiguous structural confirmation of this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H NMR confirms regiochemistry via coupling patterns (e.g., vinyl protons at δ 5.2–5.4 ppm, aromatic protons at δ 6.7–7.1 ppm). ¹³C NMR identifies quaternary carbons in the pentenyl chain.
- X-ray Crystallography : Single-crystal analysis using SHELXL (via SHELX suite) resolves stereochemical ambiguities. Refinement parameters (R-factor < 0.05) ensure accuracy, with hydrogen bonding networks (e.g., phenolic -OH interactions) mapped for stability insights .
Advanced Research Questions
Q. How can researchers reconcile discrepancies between experimental logP values and computational predictions for this compound?
- Methodological Answer : Experimental logP (3.25) often diverges from QSPR models due to solvent effects or intramolecular hydrogen bonding. To resolve discrepancies:
- Experimental Validation : Use shake-flask method (octanol/water partitioning) with HPLC quantification.
- Computational Adjustments : Apply correction factors in software like COSMOtherm to account for solvation effects.
| Property | Experimental Value | Predicted Value (QSPR) |
|---|---|---|
| logP | 3.25 | 3.45–3.60 |
| PSA | 20.23 Ų | 19.80 Ų |
| Discrepancies in PSA (polar surface area) may arise from dynamic conformational changes in the pentenyl chain . |
Q. What advanced computational methods are recommended for modeling the electronic properties and reactivity of this compound?
- Methodological Answer :
- Density Functional Theory (DFT) : Optimize geometry at B3LYP/6-311+G(d,p) level to calculate frontier molecular orbitals (HOMO-LUMO gap ≈ 5.2 eV).
- Molecular Dynamics (MD) : Simulate solvent interactions (e.g., water, ethanol) to predict aggregation behavior.
- Reactivity Studies : Use Fukui indices to identify nucleophilic sites (e.g., phenolic -OH, vinyl groups) for derivatization potential .
Q. What experimental designs are suitable for investigating the surface adsorption dynamics of this compound in controlled environments?
- Methodological Answer :
- Microscopy Techniques : Atomic force microscopy (AFM) quantifies adsorption on silica or polymer surfaces under varying humidity.
- Spectroscopic Analysis : In situ FTIR monitors hydrogen bonding between phenolic -OH and surface hydroxyl groups.
- Kinetic Studies : Langmuir isotherm models fit adsorption data to determine binding constants (K ≈ 10³–10⁴ M⁻¹) .
Q. How should researchers address contradictions between NMR data and X-ray crystallography results in structural studies of this compound?
- Methodological Answer :
- Dynamic Effects : NMR may average conformations (e.g., pentenyl chain rotation), while X-ray captures static snapshots. Use variable-temperature NMR to detect dynamic processes.
- Data Cross-Validation : Compare NOESY/ROESY correlations with crystallographic packing to identify dominant conformers.
- Refinement Protocols : Apply TWINABS in SHELXL to handle potential twinning in crystals, ensuring accurate bond-length/angle measurements .
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